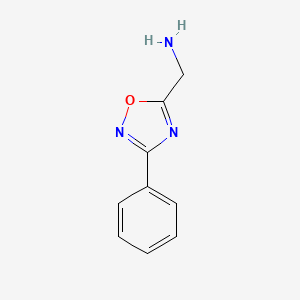

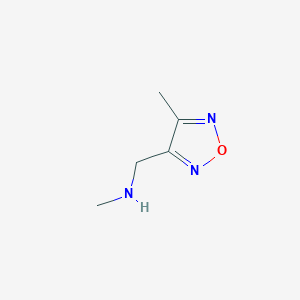

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine” is a chemical compound with the CAS Number: 588730-16-9. It has a molecular weight of 127.15 . The compound is stored at -20°C and is in liquid form .

Synthesis Analysis

While specific synthesis methods for “N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine” were not found, a general method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The InChI code for “N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine” is 1S/C5H9N3O/c1-4-5(3-6-2)8-9-7-4/h6H,3H2,1-2H3 . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Physical And Chemical Properties Analysis

“N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine” is a liquid at room temperature. It is stored at -20°C .Applications De Recherche Scientifique

Pharmacological Applications

The 1,2,4-oxadiazole ring, which is a part of the structure of this compound, is a well-known pharmacophore. It is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Development of Energetic Materials

1,2,4-oxadiazoles have been utilized for the development of energetic materials . Their unique chemical structure and properties make them suitable for this application.

Fluorescent Dyes

These heterocycles have also been used in the development of fluorescent dyes . Their ability to absorb and emit light makes them useful in this field.

Organic Light Emitting Diodes (OLEDs)

1,2,4-oxadiazoles have found applications in the development of OLEDs . Their electronic properties contribute to the efficiency and performance of these devices.

Sensors

The unique properties of 1,2,4-oxadiazoles have been exploited in the development of various types of sensors .

Insecticides

1,2,4-oxadiazoles have been used in the development of insecticides . Their toxicity to certain pests makes them effective in this application.

Organic Synthesis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Proteomics Research

“Methyl-(4-methyl-furazan-3-ylmethyl)-amine” is used as a biochemical for proteomics research .

Mécanisme D'action

Target of Action

The primary targets of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom. Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications.

Biochemical Pathways

Pharmacokinetics

The compound is a liquid at room temperature and is stored at -20°C

Result of Action

Action Environment

Propriétés

IUPAC Name |

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-5(3-6-2)8-9-7-4/h6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIQDRNNXDSBAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409442 |

Source

|

| Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |

CAS RN |

588730-16-9 |

Source

|

| Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(methylsulfonyl)oxy]amine](/img/structure/B1352187.png)

![2-Methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1352205.png)